Product packaging for Benzylaminsulfat(Cat. No.:CAS No. 2208-34-6)

Benzylaminsulfat

Cat. No.: B15490995
CAS No.: 2208-34-6
M. Wt: 205.23 g/mol
InChI Key: UEQVDZZZENTFMQ-UHFFFAOYSA-N
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Description

Benzylaminsulfat is a chemical compound of significant interest in scientific research, particularly as a versatile building block in organic synthesis and medicinal chemistry. Its core structure, the benzylamine group, is a common feature in molecules designed for pharmaceutical applications. Recent research has explored novel benzylamine derivatives for their anti- Mycobacterium tuberculosis properties, demonstrating the value of this chemical scaffold in developing treatments for infectious diseases . The compound serves as a key precursor in the synthesis of more complex molecules, enabling researchers to develop new chemical entities for biological evaluation. As a sulfate salt, it offers improved stability and handling properties compared to the free base, benzylamine, which is a colorless liquid with a boiling point of 185 °C and a density of approximately 1.0 g/cm³ . This product is strictly labeled For Research Use Only (RUO) . It is intended for use in laboratory settings by qualified professionals and is not for diagnostic, therapeutic, or any other personal use. Researchers can leverage this compound as a critical reagent in their investigations, from drug discovery projects to general chemical synthesis.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H11NO4S B15490995 Benzylaminsulfat CAS No. 2208-34-6

Properties

CAS No.

2208-34-6

Molecular Formula

C7H11NO4S

Molecular Weight

205.23 g/mol

IUPAC Name

phenylmethanamine;sulfuric acid

InChI

InChI=1S/C7H9N.H2O4S/c8-6-7-4-2-1-3-5-7;1-5(2,3)4/h1-5H,6,8H2;(H2,1,2,3,4)

InChI Key

UEQVDZZZENTFMQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CN.OS(=O)(=O)O

Origin of Product

United States

Foundational & Exploratory

Physicochemical Properties of Benzylamine Sulfate: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzylamine (B48309) sulfate (B86663), the salt formed from the aromatic amine benzylamine and sulfuric acid, is a compound of interest in various fields, including pharmaceutical development and chemical synthesis. As the salt of a primary amine, it exhibits distinct physicochemical properties compared to its free base form, benzylamine. This technical guide provides a comprehensive overview of the core physicochemical properties of benzylamine sulfate, detailed experimental protocols for their determination, and relevant logical and experimental workflows.

Core Physicochemical Properties

The properties of benzylamine sulfate are largely defined by the constituent ions: the benzylammonium cation ([C₆H₅CH₂NH₃]⁺) and the sulfate anion ([SO₄]²⁻). The formation of the salt significantly alters properties such as melting point and solubility compared to the free base, benzylamine.

Quantitative Data Summary

The following tables summarize the available quantitative data for benzylamine sulfate and its parent compound, benzylamine, for comparative purposes.

Table 1: General and Physical Properties

PropertyBenzylamine SulfateBenzylamine (Free Base)
Chemical Formula (C₆H₅CH₂NH₃)₂SO₄C₆H₅CH₂NH₂
Molar Mass 312.38 g/mol [1]107.15 g/mol
Appearance Crystalline solidColorless to light yellow liquid
Melting Point 105–107 °C[1]10 °C
Boiling Point Decomposes184–185 °C
Density Data not available0.981 g/mL at 25 °C

Table 2: Solubility and Acidity

PropertyBenzylamine SulfateBenzylamine (Free Base)
Aqueous Solubility Soluble in water.[1] Quantitative data is not readily available, but amine salts are generally significantly more water-soluble than the corresponding free bases.Miscible
pKa (of Benzylammonium ion) 9.34[2]9.34 (for the conjugate acid)[2]

Table 3: Spectroscopic Data (Key Peaks)

SpectrumBenzylamine Sulfate (Benzylammonium Cation)Benzylamine (Free Base)
IR (cm⁻¹) Sulfate (SO₄²⁻) vibrations: ~1118 (asymmetric stretch, complex band overlapping with cation bands)961 (symmetric stretch, weak)[1]Benzylammonium (C₆H₅CH₂NH₃⁺) vibrations: Bands corresponding to N-H stretching, C-H stretching (aromatic and aliphatic), and benzene (B151609) ring vibrations.N-H stretch: 3372 and 3303 (asymmetric and symmetric)
¹H NMR (ppm) Chemical shifts for the benzylammonium cation are expected to be similar to benzylamine hydrochloride in a suitable solvent. Protons on the nitrogen and alpha-carbon are typically shifted downfield upon protonation.C₆H₅-: ~7.2-7.4-CH₂-: ~3.8-NH₂: ~1.5 (variable)
¹³C NMR (ppm) -CH₂-: ~46.5Aromatic Carbons: ~128-139-CH₂-: ~46.4Aromatic Carbons: ~126-140
Raman (cm⁻¹) Sulfate (SO₄²⁻) vibrations: 1165, 1093, 1033 (split components of asymmetric stretch)966 (symmetric stretch, intense)[1]Data not readily available

Experimental Protocols

Detailed methodologies for the synthesis and characterization of benzylamine sulfate are crucial for reproducible research.

Synthesis of Benzylamine Sulfate

Objective: To prepare benzylamine sulfate from benzylamine and sulfuric acid.

Materials:

  • Benzylamine

  • Concentrated sulfuric acid (98%)

  • Ethanol (B145695) (or other suitable solvent like isopropanol)

  • Diethyl ether

  • Stir plate and magnetic stir bar

  • Ice bath

  • Büchner funnel and filter paper

  • Vacuum flask

Procedure:

  • In a flask, dissolve a known amount of benzylamine in a minimal amount of ethanol. The reaction should be performed in a fume hood.

  • Cool the solution in an ice bath with continuous stirring.

  • Slowly, and with extreme caution, add a stoichiometric amount of concentrated sulfuric acid dropwise to the cooled benzylamine solution. A 2:1 molar ratio of benzylamine to sulfuric acid should be used. The reaction is exothermic.

  • A white precipitate of benzylamine sulfate should form.

  • Continue stirring the mixture in the ice bath for approximately 30 minutes to ensure complete precipitation.

  • If precipitation is incomplete, the addition of a non-polar solvent like diethyl ether can be used to induce further precipitation.

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the collected solid with cold ethanol and then with diethyl ether to remove any unreacted starting materials.

  • Dry the purified benzylamine sulfate crystals, preferably in a vacuum desiccator.

Melting Point Determination

Objective: To determine the melting point range of the synthesized benzylamine sulfate as an indicator of purity.

Materials:

  • Dried benzylamine sulfate sample

  • Capillary tubes (sealed at one end)

  • Melting point apparatus (e.g., Mel-Temp or Thiele tube)

  • Mortar and pestle (optional, for pulverizing crystals)

Procedure:

  • Ensure the benzylamine sulfate sample is completely dry.

  • Place a small amount of the sample onto a clean, dry surface.

  • Gently tap the open end of a capillary tube into the sample to collect a small amount of the solid.

  • Invert the tube and tap the sealed end on a hard surface to pack the solid down. The sample height should be 2-3 mm.

  • Place the capillary tube into the heating block of the melting point apparatus.

  • Heat the sample rapidly to about 15-20 °C below the expected melting point (105 °C).

  • Decrease the heating rate to 1-2 °C per minute to allow for accurate temperature reading.

  • Record the temperature at which the first drop of liquid appears (the beginning of the melting range).

  • Record the temperature at which the entire sample has turned into a clear liquid (the end of the melting range).[3] A pure compound should have a sharp melting range of 1-2 °C.

Aqueous Solubility Determination (Qualitative and Semi-Quantitative)

Objective: To determine the solubility of benzylamine sulfate in water.

Materials:

  • Benzylamine sulfate

  • Distilled water

  • Test tubes

  • Vortex mixer or shaker

  • Analytical balance

Procedure (Qualitative):

  • Add approximately 25 mg of benzylamine sulfate to a test tube.

  • Add 0.75 mL of distilled water in small portions, shaking vigorously after each addition.

  • Observe if the solid dissolves completely. If it does, the compound is considered soluble.

Procedure (Semi-Quantitative Shake-Flask Method):

  • Prepare a saturated solution by adding an excess amount of benzylamine sulfate to a known volume of distilled water in a sealed vial.

  • Agitate the vial at a constant temperature (e.g., 25 °C) for an extended period (e.g., 24 hours) to ensure equilibrium is reached.

  • Allow any undissolved solid to settle.

  • Carefully withdraw a known volume of the supernatant, ensuring no solid particles are included. Filtration through a syringe filter may be necessary.

  • Determine the concentration of benzylamine sulfate in the supernatant using a suitable analytical technique, such as UV-Vis spectroscopy (by creating a calibration curve) or by evaporating the solvent and weighing the residue.

  • Express the solubility in terms of g/100 mL or mol/L.

Visualizations

Experimental Workflow: Synthesis and Purification of Benzylamine Sulfate

G start Start dissolve Dissolve Benzylamine in Ethanol start->dissolve cool Cool Solution in Ice Bath dissolve->cool add_acid Slowly Add H₂SO₄ (2:1 molar ratio Benzylamine:H₂SO₄) cool->add_acid precipitate Precipitation of Benzylamine Sulfate add_acid->precipitate stir Stir in Ice Bath (30 min) precipitate->stir filter Vacuum Filtration stir->filter wash_ethanol Wash with Cold Ethanol filter->wash_ethanol wash_ether Wash with Diethyl Ether wash_ethanol->wash_ether dry Dry Product wash_ether->dry end Pure Benzylamine Sulfate dry->end G cluster_cell Bacterial Cell cell_membrane Cell Membrane (Negatively Charged) disruption Membrane Disruption and Increased Permeability cell_membrane->disruption cytoplasm Cytoplasm (Leakage of contents) lysis Cell Lysis and Death cytoplasm->lysis benzylammonium Benzylammonium Cation (Positively Charged) adsorption Adsorption to Cell Surface benzylammonium->adsorption Electrostatic Interaction adsorption->cell_membrane disruption->cytoplasm

References

The Diverse Biological Activities of Benzylamine Derivatives: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth exploration of the pharmacological potential of benzylamine (B48309) derivatives, detailing their quantitative biological data, experimental methodologies, and impact on key cellular signaling pathways.

For Immediate Release

Benzylamine derivatives, a class of organic compounds characterized by a benzyl (B1604629) group attached to an amine, have emerged as a versatile scaffold in drug discovery and development. Their inherent structural features allow for diverse chemical modifications, leading to a broad spectrum of biological activities. This technical guide provides a comprehensive overview of the significant pharmacological properties of benzylamine derivatives, with a focus on their anticancer, antimicrobial, and enzyme inhibitory activities. The information is tailored for researchers, scientists, and drug development professionals, presenting quantitative data, detailed experimental protocols, and visual representations of relevant signaling pathways.

Anticancer Activity of Benzylamine Derivatives

Benzylamine derivatives have demonstrated notable cytotoxic effects against a variety of cancer cell lines. The tables below summarize the half-maximal inhibitory concentration (IC50) values of representative compounds, showcasing their potency and selectivity.

Table 1: Anticancer Activity of Benzylamine Derivatives (IC50 in µM)

Compound ID Cancer Cell Line IC50 (µM) Reference
Benzimidazole 1 HCT-116 28.5 ± 2.91 [1]
MCF-7 31.2 ± 4.49 [1]
Benzimidazole 2 HCT-116 16.2 ± 3.85 [1]
MCF-7 29.3 ± 6.39 [1]
Benzimidazole 4 HCT-116 24.1 ± 0.31 [1]
MCF-7 8.86 ± 1.10 [1]
Compound C7 U251 ≤ 1.50 [2]
PC-3 ≤ 1.50 [2]
OVCAR-03 ≤ 1.50 [2]

| Compound 11 | - | - |[2] |

Note: The specific structures of the compounds are detailed in the cited references.

Signaling Pathways Modulated by Benzylamine Derivatives

The anticancer effects of certain benzylamine derivatives are attributed to their ability to modulate key cellular signaling pathways involved in cell proliferation, survival, and apoptosis. Two prominent pathways affected are the Wnt/β-catenin and PI3K/Akt pathways.

Wnt_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled Binds LRP5_6 LRP5/6 Dvl Dishevelled (Dvl) Frizzled->Dvl GSK3b GSK-3β Dvl->GSK3b Inhibits Beta_Catenin β-catenin GSK3b->Beta_Catenin Phosphorylates for Degradation Axin Axin APC APC Proteasome Proteasomal Degradation Beta_Catenin->Proteasome Degradation Beta_Catenin_N β-catenin Beta_Catenin->Beta_Catenin_N Translocates TCF_LEF TCF/LEF Beta_Catenin_N->TCF_LEF Binds Target_Genes Target Gene Transcription TCF_LEF->Target_Genes Activates

Figure 1: Wnt/β-catenin signaling pathway.

PI3K_Akt_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates Growth_Factor Growth Factor Growth_Factor->RTK Binds PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PIP3->Akt Recruits PDK1->Akt Phosphorylates mTORC1 mTORC1 Akt->mTORC1 Activates Cell_Survival Cell Survival & Growth mTORC1->Cell_Survival Promotes

Figure 2: PI3K/Akt signaling pathway.

Antimicrobial Activity of Benzylamine Derivatives

A significant number of benzylamine derivatives exhibit potent activity against a range of pathogenic bacteria and fungi. The minimum inhibitory concentration (MIC) is a key parameter for quantifying this activity.

Table 2: Antimicrobial Activity of Benzylamine Derivatives (MIC in µg/mL)

Compound ID Microorganism MIC (µg/mL) Reference
Carbazole derivative 2 S. aureus 32 [3][4]
S. epidermidis 32 [3][4]
Carbazole derivative 3 S. aureus 32 [3]
S. epidermidis 32 [3]
Carbazole derivative 4 S. aureus 32 [3]
S. epidermidis 32 [3]
Quinazoline derivative A5 S. aureus 3.9 [5]
E. coli 3.9 [5]
Quinazoline derivative A9 S. aureus 3.9 [5]
E. coli 7.8 [5]

| Quinazoline derivative D5 | S. aureus | 7.8 |[5] |

Note: The specific structures of the compounds are detailed in the cited references.

Enzyme Inhibitory Activity of Benzylamine Derivatives

Benzylamine derivatives have been extensively studied as inhibitors of various enzymes, with a particular focus on monoamine oxidases (MAOs), which are involved in the metabolism of neurotransmitters.

Table 3: MAO Inhibitory Activity of Benzylamine Derivatives (IC50 in µM)

Compound ID Enzyme IC50 (µM) Reference
Compound S5 MAO-A 3.857 [6]
MAO-B 0.203 [6]
Compound S15 MAO-A 3.691 [6]
Compound S16 MAO-B 0.979 [6]
4-(2-methyloxazol-4-yl)benzenesulfonamide (1) MAO-A 43.3 ± 7.12 [7]
MAO-B 3.47 ± 0.31 [7]
Naphthamide hybrid 2c MAO-A 0.294 [8]
Naphthamide hybrid 2g MAO-B 0.519 [8]
Propargylamine derivative 17 MAO-B 0.01 ± 0.005 [9]

| Propargylamine derivative 28 | MAO-B | 0.015 ± 0.001 |[9] |

Note: The specific structures of the compounds are detailed in the cited references.

Experimental Protocols

This section provides an overview of the standard methodologies used to assess the biological activities of benzylamine derivatives.

Synthesis of Benzylamine Derivatives

A common and efficient method for the synthesis of benzylamine derivatives is through reductive amination.

Reductive_Amination Aldehyde Substituted Benzaldehyde Imine Schiff Base (Imine) Aldehyde->Imine Amine Primary or Secondary Amine Amine->Imine Benzylamine_Derivative Benzylamine Derivative Imine->Benzylamine_Derivative Reducing_Agent Reducing Agent (e.g., NaBH4) Reducing_Agent->Imine

Figure 3: General workflow for reductive amination.
Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[10][11][12][13][14]

  • Cell Seeding: Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the benzylamine derivatives and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan (B1609692) crystals by viable cells.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or SDS) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the IC50 value.

Monoamine Oxidase (MAO) Inhibition Assay (MAO-Glo™ Assay)

The MAO-Glo™ Assay is a luminescent-based method for measuring MAO-A and MAO-B activity.[15][16][17]

  • Reagent Preparation: Prepare the MAO enzyme, luminogenic substrate, and test compounds (benzylamine derivatives) at the desired concentrations.

  • Reaction Initiation: Add the MAO enzyme to wells containing the substrate and the test compounds.

  • Incubation: Incubate the reaction mixture at room temperature to allow the MAO-catalyzed conversion of the substrate.

  • Detection: Add a Luciferin Detection Reagent to stop the MAO reaction and generate a luminescent signal.

  • Luminescence Measurement: Measure the luminescence using a luminometer.

  • Data Analysis: Determine the percentage of MAO inhibition and calculate the IC50 values for the test compounds.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[18][19][20][21][22]

  • Preparation of Inoculum: Prepare a standardized suspension of the test microorganism.

  • Serial Dilution: Perform a serial two-fold dilution of the benzylamine derivatives in a 96-well microtiter plate containing a suitable growth medium.

  • Inoculation: Inoculate each well with the standardized microbial suspension.

  • Incubation: Incubate the plates under appropriate conditions (temperature and time) for microbial growth.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

This guide provides a foundational understanding of the diverse biological activities of benzylamine derivatives. The presented data and methodologies are intended to serve as a valuable resource for the scientific community, facilitating further research and development in this promising area of medicinal chemistry.

References

Troubleshooting & Optimization

Side reactions of benzylamine in alkylation and acylation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common issues encountered during the alkylation and acylation of benzylamine (B48309). It is intended for researchers, scientists, and professionals in drug development.

Alkylation of Benzylamine: Troubleshooting and FAQs

The N-alkylation of benzylamine can be challenging due to several competing side reactions. This guide addresses common problems and offers potential solutions.

Frequently Asked Questions (FAQs)

Q1: My benzylamine alkylation is producing a mixture of mono-, di-, and even tri-alkylated products. How can I improve the selectivity for mono-alkylation?

A1: Over-alkylation is a common issue because the product secondary amine is often more nucleophilic than the starting primary amine.[1][2] To favor mono-alkylation, consider the following strategies:

  • Stoichiometry Control: Use a large excess of benzylamine relative to the alkylating agent. This increases the probability that the alkylating agent will react with the more abundant primary amine.

  • Slow Addition: Add the alkylating agent slowly to the reaction mixture to maintain a low concentration, which can help minimize further reaction with the product amine.

  • Protecting Groups: Consider using a protecting group on the benzylamine that can be removed after the initial alkylation.

  • Reductive Amination: As an alternative to direct alkylation with alkyl halides, reductive amination of benzaldehyde (B42025) with an amine is often a more selective method for producing mono-alkylated products.[1]

Q2: I am observing the formation of benzaldehyde and a compound identified as N-benzylidenebenzylamine in my reaction mixture. What is causing this and how can I prevent it?

A2: The formation of N-benzylidenebenzylamine, a Schiff base, can occur through the oxidation of benzylamine to benzylimine, which then reacts with another molecule of benzylamine.[3] This imine can also be hydrolyzed to benzaldehyde.[3]

  • Inert Atmosphere: Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.

  • Solvent Choice: Ensure you are using dry, aprotic solvents to prevent hydrolysis of the imine.

  • Catalyst Selection: Certain catalysts, particularly some transition metal catalysts used in hydrogen borrowing methodologies, can promote the formation of these byproducts.[4][5][6] Careful selection and optimization of the catalyst system are crucial.

Q3: My desired alkylated benzylamine product is contaminated with toluene (B28343) and benzene (B151609). What is the source of these impurities?

A3: Toluene and benzene can be formed through hydrogenolysis and decarbonylation side reactions, especially when using certain catalysts like nickel at elevated temperatures.[4][5]

  • Reaction Temperature: Lowering the reaction temperature may help to reduce these side reactions.[5]

  • Catalyst Loading: Optimizing the catalyst amount is important, as higher catalyst loadings can sometimes lead to increased hydrogenolysis.[5]

Troubleshooting Guide: Alkylation Side Reactions

Issue Potential Cause(s) Suggested Solution(s) Citation(s)
Over-alkylation (Di- and Tri-alkylation) The secondary amine product is more nucleophilic than benzylamine.Use a large excess of benzylamine; slow addition of the alkylating agent; consider reductive amination as an alternative.[1][2]
Formation of Benzaldehyde and N-benzylidenebenzylamine Oxidation of benzylamine to an imine, followed by reaction with another benzylamine molecule and/or hydrolysis.Run the reaction under an inert atmosphere; use dry, aprotic solvents; optimize catalyst choice.[3][7]
Presence of Toluene and Benzene Hydrogenolysis and decarbonylation side reactions, often catalyzed by metals like nickel at high temperatures.Lower the reaction temperature; optimize the catalyst loading.[4][5]
Low Conversion Insufficient reactivity of the alkylating agent or suboptimal reaction conditions.Increase reaction temperature; use a more reactive alkylating agent (e.g., iodide instead of chloride); screen different solvents and bases.[8]

Logical Workflow for Troubleshooting Benzylamine Alkylation

start Alkylation Reaction Start product_analysis Analyze Product Mixture (e.g., TLC, GC-MS, NMR) start->product_analysis side_products Side Products Observed? product_analysis->side_products desired_product Desired Mono-alkylated Product end Reaction Optimized desired_product->end side_products->desired_product No over_alkylation Over-alkylation (Di/Tri-alkylation) side_products->over_alkylation Yes imine_aldehyde Imine/Benzaldehyde Formation side_products->imine_aldehyde Yes hydro_decarb Hydrogenolysis/Decarbonylation side_products->hydro_decarb Yes troubleshoot_over Adjust Stoichiometry (excess amine) Slow Alkylating Agent Addition over_alkylation->troubleshoot_over troubleshoot_imine Use Inert Atmosphere Use Dry Solvents imine_aldehyde->troubleshoot_imine troubleshoot_hydro Lower Reaction Temperature Optimize Catalyst Loading hydro_decarb->troubleshoot_hydro troubleshoot_over->product_analysis troubleshoot_imine->product_analysis troubleshoot_hydro->product_analysis

Caption: Troubleshooting workflow for benzylamine alkylation.

Acylation of Benzylamine: Troubleshooting and FAQs

The N-acylation of benzylamine is generally more straightforward than alkylation, but side reactions can still occur, particularly with highly reactive acylating agents.

Frequently Asked Questions (FAQs)

Q1: I am getting a di-acylated product in my reaction. How can I avoid this?

A1: Di-acylation can occur if the initially formed amide is deprotonated and reacts with a second molecule of the acylating agent.[9]

  • Control Stoichiometry: Use a 1:1 molar ratio of benzylamine to the acylating agent.

  • Temperature Control: Perform the reaction at a lower temperature (e.g., 0 °C) to moderate the reactivity.

  • Choice of Base: A mild, non-nucleophilic base (e.g., pyridine, triethylamine) is often used to neutralize the acid byproduct. Using a bulky base can sometimes help prevent deprotonation of the amide product.

Q2: When using an acyl chloride with triethylamine (B128534), I observe the formation of unexpected byproducts. What could be happening?

A2: Acyl chlorides with α-hydrogens can undergo elimination in the presence of a base like triethylamine to form a ketene.[9][10] This highly reactive intermediate can then react with benzylamine, but it can also dimerize or polymerize, leading to a complex mixture of products.[10]

  • Alternative Acylating Agents: Consider using a less reactive acylating agent, such as an acid anhydride (B1165640) or an ester.[11]

  • Schotten-Baumann Conditions: Performing the reaction in a two-phase system (e.g., dichloromethane (B109758) and aqueous sodium hydroxide) can be effective. The acylation occurs at the interface or in the organic phase, and the base in the aqueous phase neutralizes the acid byproduct.[12]

Q3: I am trying to acylate a tertiary N-substituted benzylamine with an acyl chloride and am seeing de-benzylation. Why is this happening?

A3: Tertiary amines, including those with benzyl (B1604629) groups, can be dealkylated by acyl halides.[9] The benzyl group is particularly susceptible to cleavage.

  • Milder Acylating Agents: Avoid using highly reactive acyl halides. Acid anhydrides or other acylating agents may be more suitable.

  • Reaction Conditions: Lowering the reaction temperature and using a non-nucleophilic base may help to suppress this side reaction.

Troubleshooting Guide: Acylation Side Reactions

Issue Potential Cause(s) Suggested Solution(s) Citation(s)
Di-acylation Excess acylating agent or overly harsh conditions leading to deprotonation of the amide product.Use a 1:1 stoichiometry; control the reaction temperature; use a suitable base.[9]
Ketene Formation and Polymerization Use of an acyl chloride with α-hydrogens in the presence of a non-nucleophilic base.Use an alternative acylating agent (e.g., anhydride); employ Schotten-Baumann conditions.[9][10]
De-benzylation of Tertiary Amines Reaction of a tertiary benzylamine with a highly reactive acyl halide.Use a milder acylating agent; optimize reaction conditions (lower temperature).[9]

Reaction Pathways for Benzylamine Acylation

start Benzylamine + Acyl Halide main_path Nucleophilic Acyl Substitution start->main_path side_path_1 Di-acylation (with excess acyl halide) start->side_path_1 side_path_2 Ketene Formation (with base) start->side_path_2 desired_product N-Benzylamide (Desired Product) main_path->desired_product diacyl_product Di-acylated Product side_path_1->diacyl_product ketene_reaction Reaction with Benzylamine or Dimerization side_path_2->ketene_reaction ketene_products Byproducts ketene_reaction->ketene_products

Caption: Main and side reaction pathways in benzylamine acylation.

Experimental Protocols

General Procedure for N-Alkylation of Benzylamine with an Alkyl Halide

This is a general guideline and may require optimization for specific substrates.

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add benzylamine (e.g., 2-5 equivalents) and a suitable solvent (e.g., acetonitrile, DMF, or THF).

  • Inert Atmosphere: Flush the apparatus with an inert gas (nitrogen or argon).

  • Base Addition: Add a suitable base (e.g., potassium carbonate, triethylamine; 1.5-2 equivalents).

  • Alkylating Agent Addition: Slowly add the alkylating agent (1 equivalent) to the stirred solution at room temperature or a specified temperature.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Filter off any inorganic salts. The filtrate can be concentrated under reduced pressure. The residue can then be purified by column chromatography or distillation. For purification, an acidic wash can be used to extract the amine into the aqueous phase, which is then basified and extracted with an organic solvent.[13]

General Procedure for N-Acylation of Benzylamine using the Schotten-Baumann Method

This method is particularly useful for acylation with acyl chlorides.[12]

  • Reaction Setup: In a flask, dissolve benzylamine (1 equivalent) in a suitable organic solvent such as dichloromethane or diethyl ether.

  • Aqueous Base: Add an aqueous solution of a base, typically 2M sodium hydroxide (B78521) (2-3 equivalents).

  • Acylating Agent Addition: Cool the biphasic mixture in an ice bath and add the acyl chloride (1.1 equivalents) dropwise with vigorous stirring.

  • Reaction: Allow the reaction to stir at room temperature until completion, as monitored by TLC.

  • Work-up: Separate the organic layer. Wash the organic layer with dilute acid (e.g., 1M HCl) to remove any unreacted benzylamine, followed by a wash with saturated sodium bicarbonate solution, and finally with brine.

  • Purification: Dry the organic layer over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude amide, which can be further purified by recrystallization or column chromatography.

References

Technical Support Center: Optimizing Benzylamine Yield in Gabriel Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing the Gabriel synthesis to produce benzylamine (B48309). Our aim is to help you improve reaction yields and overcome common experimental challenges.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My N-benzylphthalimide yield is lower than expected. What are the common causes and how can I improve it?

A1: Low yields of N-benzylphthalimide, the intermediate in the Gabriel synthesis, can stem from several factors. Here are the primary areas to troubleshoot:

  • Reagent Quality: The purity and dryness of your starting materials are critical.

    • Phthalimide (B116566): Ensure it is dry.

    • Potassium Phthalimide: If you are using pre-made potassium phthalimide, be aware that its quality can degrade over time, especially with improper storage.[1] One user reported no reaction with potassium phthalimide that had been stored for an extended period.[1] Using freshly prepared potassium phthalimide or generating the phthalimide anion in situ is often more reliable.

    • Benzyl (B1604629) Chloride: Use pure, undistilled benzyl chloride as it is a lachrymator and skin irritant.[2]

    • Solvent: Ensure your solvent is anhydrous, especially when using polar aprotic solvents like DMF.

  • Base Selection and Deprotonation: Incomplete deprotonation of phthalimide will result in a lower yield.

    • While potassium carbonate can be used, stronger bases like potassium hydroxide (B78521) (KOH) or sodium hydride (NaH) are more effective in ensuring complete formation of the phthalimide anion.[3][4]

    • The pKa of the N-H bond in phthalimide is approximately 8.3, so a sufficiently strong base is required for complete deprotonation.[4][5]

  • Reaction Conditions:

    • Solvent: The use of polar aprotic solvents such as N,N-dimethylformamide (DMF) can significantly increase the efficiency of the reaction.[2] This is because they solvate the cation (potassium) but not the anion, making the phthalimide anion more nucleophilic.

    • Temperature: The reaction is typically heated to reflux.[2] Ensure the temperature is appropriate for the solvent being used. For instance, a reaction in DMF might be heated to around 90°C.[1]

Q2: I am struggling with the hydrolysis of N-benzylphthalimide to obtain benzylamine. What are the best practices?

A2: The cleavage of the N-benzylphthalimide to release the primary amine is a critical step that can be challenging. The traditional method of acidic hydrolysis can require harsh conditions.[5] Here are some recommended approaches:

  • Hydrazine (B178648) Cleavage (Ing-Manske Procedure): This is a widely used and often more efficient method.[6]

    • Reagent: Hydrazine hydrate (B1144303) (85%) is typically used.[2]

    • Procedure: The N-benzylphthalimide is refluxed with hydrazine hydrate in a solvent like methanol (B129727).[2] This results in the formation of a stable phthalhydrazide (B32825) precipitate, which can be filtered off, leaving the desired benzylamine in solution.[2][6]

    • Caution: Hydrazine is highly toxic and potentially explosive near its boiling point. Handle with extreme care in a well-ventilated fume hood.[2]

  • Acidic Hydrolysis:

    • This method involves heating the N-benzylphthalimide with a strong acid like concentrated hydrochloric acid.[2][5]

    • A major drawback is that the harsh conditions can sometimes lead to side products or decomposition.[6] The final product will be the amine salt, requiring an additional neutralization step with a base to liberate the free amine.[5]

  • Basic Hydrolysis:

    • Using a strong base like sodium hydroxide can also be employed for the hydrolysis.[7]

    • Similar to acidic hydrolysis, this can be a slow process and may require prolonged heating.

Q3: What are some common side reactions, and how can they be minimized?

A3: A key advantage of the Gabriel synthesis is that it prevents the over-alkylation of the amine, which is a common issue with direct alkylation of ammonia (B1221849) or primary amines.[4][5] However, other side reactions can occur:

  • Elimination Reactions: While benzyl chloride is a primary halide and not prone to elimination, if you are adapting this synthesis for other alkyl halides, be aware that secondary and tertiary halides are more likely to undergo elimination, especially with a strong base. The Gabriel synthesis generally fails with secondary alkyl halides.[6]

  • Hydrolysis of Benzyl Chloride: If there is water present in the reaction mixture, benzyl chloride can be hydrolyzed to benzyl alcohol. Using anhydrous conditions is crucial to prevent this.

Q4: Are there any modern modifications to the Gabriel synthesis that I should consider?

A4: Yes, several modifications have been developed to improve the efficiency and scope of the Gabriel synthesis:

  • Alternative Reagents: Instead of phthalimide, other "protected" nitrogen sources can be used. Reagents like the sodium salt of saccharin (B28170) and di-tert-butyl-iminodicarboxylate are electronically similar to the phthalimide anion but can be hydrolyzed under milder conditions.[6] These alternatives can also extend the reaction's utility to secondary alkyl halides.[6]

  • Microwave-Assisted Synthesis: The use of microwave irradiation can significantly reduce reaction times for both the N-alkylation and the hydrolysis steps.[8]

Data Presentation: Expected Yields

The following table summarizes typical yields reported for the Gabriel synthesis of benzylamine under different conditions.

StepReagentsSolventConditionsYieldReference
N-Alkylation Phthalimide, Potassium Carbonate, Benzyl ChlorideNone (neat)Gentle reflux, 2 hr72-79% (crude N-benzylphthalimide)[2]
Hydrolysis N-benzylphthalimide, Hydrazine HydrateMethanolReflux, 1 hr60-70% (pure benzylamine)[2]
Modified N-Alkylation & Hydrolysis 3,4-diphenyl maleimide, Benzyl Bromide, KOH, then HClAcetonitrileMicrowave irradiation89% (benzylamine hydrochloride)[8]

Experimental Protocols

Protocol 1: Traditional Gabriel Synthesis of Benzylamine [2]

  • N-Alkylation:

    • Thoroughly mix 13.8 g of anhydrous potassium carbonate and 24 g of phthalimide.

    • Transfer the mixture to a 250-ml round-bottomed flask and add 42 g of benzyl chloride.

    • Heat the mixture at a gentle reflux for 2 hours.

    • Allow the mixture to cool and solidify. Break up the solid and wash it with water, then with ethanol.

    • The yield of crude N-benzylphthalimide is typically 28-31 g (72-79%).

  • Hydrolysis (Hydrazine Method):

    • Combine 23.7 g of N-benzylphthalimide, 7 ml of 85% hydrazine hydrate, and 80 ml of methanol in a 250-ml round-bottomed flask.

    • Reflux the mixture for 1 hour. A white precipitate of phthalhydrazide will form.

    • Add 18 ml of water and 27 ml of concentrated hydrochloric acid and continue heating for another 1-2 minutes.

    • Cool the reaction mixture and filter off the precipitated phthalhydrazide.

    • Make the filtrate strongly alkaline with concentrated sodium hydroxide.

    • Extract the benzylamine with diethyl ether.

    • Dry the ether extracts over anhydrous sodium sulfate.

    • Evaporate the ether and distill the residue to collect pure benzylamine (boiling point 183-186°C). The expected yield is 60-70%.

Visualizations

Gabriel_Synthesis_Workflow Workflow for Gabriel Synthesis of Benzylamine cluster_step1 Step 1: N-Alkylation cluster_step2 Step 2: Hydrolysis start Start: Phthalimide + Base (e.g., K2CO3) reaction1 SN2 Reaction (Reflux) start->reaction1 reagent1 Benzyl Chloride reagent1->reaction1 product1 N-Benzylphthalimide reaction1->product1 reaction2 Cleavage Reaction (Reflux in Methanol) product1->reaction2 Intermediate reagent2 Hydrazine Hydrate reagent2->reaction2 product2 Benzylamine + Phthalhydrazide separation Filtration product2->separation purification Extraction & Distillation separation->purification final_product Pure Benzylamine purification->final_product

Caption: Workflow for the two-step Gabriel synthesis of benzylamine.

Troubleshooting_Logic Troubleshooting Low Yield in Gabriel Synthesis cluster_alkylation N-Alkylation Issues cluster_hydrolysis Hydrolysis Issues start Low Final Yield of Benzylamine issue1 Incomplete Deprotonation start->issue1 issue2 Poor Reagent Quality start->issue2 issue3 Suboptimal Reaction Conditions start->issue3 issue4 Inefficient Cleavage start->issue4 issue5 Product Loss During Workup start->issue5 solution1 Use stronger base (KOH, NaH) Ensure anhydrous conditions issue1->solution1 solution2 Use fresh/pure reagents Dry solvents issue2->solution2 solution3 Use polar aprotic solvent (DMF) Ensure proper temperature issue3->solution3 solution4 Use Hydrazine (Ing-Manske) Consider microwave assistance issue4->solution4 solution5 Ensure complete extraction Careful distillation issue5->solution5

Caption: A logical guide for troubleshooting low yields in the Gabriel synthesis.

References

Validation & Comparative

Comparing the efficacy of different catalysts for benzylamine synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Benzylamine (B48309) and its derivatives are crucial intermediates in the synthesis of a vast array of pharmaceuticals and fine chemicals. The efficiency of benzylamine synthesis is heavily reliant on the choice of catalyst, with numerous options available, each presenting a unique profile of activity, selectivity, and cost-effectiveness. This guide provides an objective comparison of various catalytic systems for benzylamine synthesis, supported by experimental data to aid researchers in selecting the optimal catalyst for their specific application.

Performance Comparison of Catalysts

The efficacy of different catalysts for benzylamine synthesis is summarized below. The data highlights key performance indicators such as conversion, yield, and selectivity under various reaction conditions and starting materials.

CatalystStarting MaterialReaction TypeConversion (%)Yield (%)Selectivity (%)Key ByproductsReference
Raney Ni Benzyl (B1604629) alcoholBorrowing Hydrogen92-43 (Primary Amine)Secondary amine[1][2]
Ni/Al₂O₃-SiO₂ Benzyl alcoholBorrowing Hydrogen>9958 (Isolated)-Secondary amine[1][2]
Ni/SiO₂ Benzonitrile (B105546)Hydrogenation-92-Dibenzylamine (B1670424)[3]
RuCl₂(PPh₃)₃ BenzaldehydeReductive Amination-92-95--[4]
Ru on acidic activated carbon BenzaldehydeReductive Amination-ExcellentHigh-[5]
trans-RuHCl{ethP₂(NH)₂} BenzonitrileHydrogenationHighHigh--[6]
Cu/SiO₂ + Au/TiO₂ Benzyl alcoholTandem Dehydrogenation/Amination/Reduction-81-Benzonitrile, Toluene, Dibenzylamine[7][8]
Atomically dispersed CoN₃ Oxidized β-O-4 lignin (B12514952) modelTandem Hydrogenolysis and Reductive Amination-94--[9]
Pd/C BenzaldehydeReductive Amination---Dibenzylimine, Dibenzylamine[10][11]

Experimental Protocols

Detailed methodologies for key experiments are crucial for reproducibility and comparison. Below are representative experimental protocols for different catalytic systems.

Synthesis of Benzylamine from Benzyl Alcohol using Raney Ni (Borrowing Hydrogen Methodology)[1][2]
  • Reaction Setup: A mixture of benzyl alcohol (1 mmol), aqueous ammonia (B1221849) (25 wt %), Raney Ni 2800, and dodecane (B42187) (internal standard, 20 μL) is placed in a suitable reactor.

  • Reaction Conditions: The reaction is typically carried out at elevated temperatures (e.g., 180 °C) for a specified time (e.g., 18 hours).

  • Analysis: Conversion and selectivity are determined by Gas Chromatography-Flame Ionization Detector (GC-FID) analysis.

Reductive Amination of Benzaldehyde using RuCl₂(PPh₃)₃[4]
  • Reaction Setup: Benzaldehyde (1 mmol) is reacted with ammonia in the presence of the RuCl₂(PPh₃)₃ catalyst.

  • Reaction Conditions: The reaction is performed under a hydrogen atmosphere at a specific pressure and temperature.

  • Analysis: The yield of benzylamine is determined after the reaction is complete, typically by chromatographic or spectroscopic methods.

Hydrogenation of Benzonitrile using Ni/SiO₂[3]
  • Reaction Setup: The liquid-phase hydrogenation of benzonitrile is carried out in a batch reactor using a silica-supported nickel catalyst.

  • Reaction Conditions: The reaction is conducted at 373 K and 13 bar H₂ pressure, using ethanol (B145695) or methanol (B129727) as a solvent.

  • Analysis: The yield of benzylamine and the formation of byproducts like dibenzylamine are monitored by gas chromatography.

Logical Workflow for Catalyst Selection and Evaluation

The process of selecting and evaluating a catalyst for benzylamine synthesis can be systematically approached. The following diagram illustrates a logical workflow from initial screening to final selection.

Catalyst_Selection_Workflow cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Experimental Evaluation cluster_2 Phase 3: Optimization and Selection A Define Synthesis Route (e.g., Reductive Amination, Borrowing Hydrogen) B Identify Potential Catalyst Classes (e.g., Ni-based, Ru-based, Pd-based) A->B Based on starting material and desired product purity C Literature Review & Data Compilation B->C Gather performance data D Select Candidate Catalysts C->D Based on initial efficacy and cost considerations E Define Experimental Parameters (Temperature, Pressure, Solvent, etc.) D->E F Perform Small-Scale Screening Reactions E->F G Analyze Results (Yield, Selectivity, TON/TOF) F->G Quantitative analysis H Optimize Reaction Conditions for Best Performing Catalyst G->H Identify lead catalyst(s) I Scale-Up and Process Viability Assessment H->I Confirm performance at larger scale J Final Catalyst Selection I->J

Caption: Logical workflow for catalyst selection in benzylamine synthesis.

Signaling Pathways and Reaction Mechanisms

Understanding the underlying reaction mechanisms is key to optimizing catalyst performance. The "borrowing hydrogen" methodology, for instance, involves a series of catalytic steps.

Borrowing_Hydrogen_Mechanism cluster_mechanism Borrowing Hydrogen Mechanism for Benzylamine Synthesis Start Benzyl Alcohol + Catalyst Step1 Dehydrogenation (Aldehyde Intermediate Formation) Start->Step1 [Cat] Step2 Condensation with Ammonia (Imine Formation) Step1->Step2 Benzaldehyde Catalyst_H Catalyst-Hydride Species Step1->Catalyst_H H₂ released Step3 Hydrogenation of Imine (Benzylamine Formation) Step2->Step3 Imine End Benzylamine + Catalyst Step3->End [Cat] Catalyst_H->Step3 H₂ transferred

Caption: Simplified mechanism of the borrowing hydrogen methodology.

Conclusion

The synthesis of benzylamine can be achieved through various catalytic routes, with nickel, ruthenium, and palladium-based catalysts being prominent choices. Non-noble metal catalysts, such as those based on nickel and cobalt, are gaining attention due to their cost-effectiveness and high activity.[9][12] The selection of an appropriate catalyst depends on factors such as the starting material, desired product purity, and economic considerations. For instance, Ru-based catalysts often exhibit excellent yields in the reductive amination of benzaldehyde[4][5], while Ni-based catalysts are effective for both the borrowing hydrogen methodology and benzonitrile hydrogenation.[1][2][3] The tandem catalytic systems, like the Cu/SiO₂ + Au/TiO₂, offer innovative one-pot solutions from benzyl alcohol.[7][8] Ultimately, a systematic evaluation of catalyst performance under specific laboratory or industrial conditions is crucial for optimal results.

References

A Comparative Analysis of Benzylamine Hydrochloride and Modern Anti-Emetic Agents

Author: BenchChem Technical Support Team. Date: November 2025

Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of benzylamine (B48309) hydrochloride and other prominent anti-emetic agents. While historical accounts note the use of benzylamine hydrochloride for motion sickness, a scarcity of contemporary experimental data necessitates a broader comparison with well-documented, newer classes of anti-emetics.[1] This analysis serves to contextualize benzylamine hydrochloride within the current landscape of anti-emetic therapies and to highlight areas for potential research.

The primary classes of anti-emetic agents discussed include Serotonin (B10506) 5-HT3 receptor antagonists, Neurokinin-1 (NK1) receptor antagonists, and Dopamine (B1211576) D2 receptor antagonists. These drugs form the cornerstone of managing nausea and vomiting induced by chemotherapy, surgery, and other medical conditions.[2][3][4]

Overview of Anti-Emetic Agents and Mechanisms of Action

Emesis is a complex physiological process coordinated by the "vomiting center" in the brainstem, which receives inputs from the chemoreceptor trigger zone (CTZ), the vestibular system, the gastrointestinal tract, and higher brain centers.[2][5] Anti-emetic drugs exert their effects by blocking specific neurotransmitter pathways involved in this signaling cascade.[2][6]

  • Benzylamine Hydrochloride : The hydrochloride salt of benzylamine has been reportedly used for treating motion sickness.[1] Its precise mechanism of action as an anti-emetic is not well-documented in publicly available literature. Derivatives of benzylamine, such as the antihistamines cinnarizine (B98889) and meclizine, are known to act on the vestibular system, suggesting a potential, though unconfirmed, mechanism for benzylamine hydrochloride.[1][6][7]

  • 5-HT3 Receptor Antagonists (e.g., Ondansetron) : These agents selectively block serotonin 5-HT3 receptors in the gastrointestinal tract and the CTZ.[3][4][8] They are particularly effective against chemotherapy-induced nausea and vomiting (CINV) and postoperative nausea and vomiting (PONV).[8][9]

  • NK1 Receptor Antagonists (e.g., Aprepitant) : These drugs block the binding of substance P to the neurokinin-1 (NK1) receptor in the brain.[3][4] They are effective against both acute and delayed CINV, often used in combination with 5-HT3 antagonists and corticosteroids.[3][9][10]

  • D2 Receptor Antagonists (e.g., Metoclopramide) : These agents block dopamine D2 receptors in the CTZ.[3][4][11] Some, like metoclopramide, also have prokinetic effects on the gastrointestinal tract and weak 5-HT3 blocking activity at higher doses.[4][8]

Comparative Efficacy of Anti-Emetic Agents

The following table summarizes the efficacy of different anti-emetic classes in the context of chemotherapy-induced emesis, a common and challenging clinical scenario.

Drug ClassRepresentative AgentMechanism of ActionEfficacy in Acute CINV (Complete Protection)Efficacy in Delayed CINV (Complete Protection)Common Side Effects
Benzylamine Derivative Benzylamine HydrochlorideNot well-establishedData not availableData not availableData not available
5-HT3 Receptor Antagonists OndansetronBlocks serotonin 5-HT3 receptors[3][4][8]50-70%[10]Limited efficacy[9][10]Headache, dizziness, constipation, QTc prolongation[4]
NK1 Receptor Antagonists AprepitantBlocks NK1 receptors for substance P[3][4]Improves acute protection by 10-15% when added to 5-HT3 antagonists[10]Improves delayed protection by 20-30% when added to 5-HT3 antagonists[10]Fatigue, hiccups, potential for drug interactions[12]
D2 Receptor Antagonists MetoclopramideBlocks dopamine D2 receptors[3][4][11]ModerateModerateDrowsiness, extrapyramidal symptoms (e.g., dystonia, tardive dyskinesia)[4][8]

CINV: Chemotherapy-Induced Nausea and Vomiting. Efficacy data is often in the context of combination therapy.

Signaling Pathways in Emesis

The following diagram illustrates the major signaling pathways involved in the emetic reflex and the sites of action for different classes of anti-emetic drugs.

Emesis_Pathways cluster_receptors Receptors cluster_drugs Anti-Emetic Agents Chemo Chemotherapy, Toxins GIT GI Tract (Enterochromaffin Cells) Chemo->GIT Damage CTZ Chemoreceptor Trigger Zone (Area Postrema) Chemo->CTZ Direct stimulation Motion Motion Vestibular Vestibular System Motion->Vestibular r5HT3_git 5-HT3 GIT->r5HT3_git Release Serotonin rH1M1 H1, M1 Vestibular->rH1M1 Signal VC Vomiting Center (NTS) CTZ->VC Emesis Emesis VC->Emesis r5HT3_git->VC Vagal Afferents r5HT3_ctz 5-HT3 r5HT3_ctz->CTZ rD2 D2 rD2->CTZ rNK1 NK1 rNK1->VC Substance P rH1M1->VC Ondansetron 5-HT3 Antagonists Ondansetron->r5HT3_git Block Ondansetron->r5HT3_ctz Block Aprepitant NK1 Antagonists Aprepitant->rNK1 Block Metoclopramide D2 Antagonists Metoclopramide->rD2 Block Meclizine Antihistamines (Benzylamine Derivatives) Meclizine->rH1M1 Block Ferret_Emesis_Workflow cluster_pre Preparation cluster_exp Experiment cluster_post Data Analysis Acclimate Acclimatize Ferrets to Cages Baseline Baseline Observation (No Emesis) Acclimate->Baseline Group Randomize into Groups (Vehicle, Test, Positive Control) Baseline->Group Dose Administer Drug/Vehicle Group->Dose Cisplatin Administer Cisplatin (IV) Dose->Cisplatin Observe Observe for 4-72 hours Cisplatin->Observe Record Record: - Number of Retching/Vomiting Events - Latency to First Event Observe->Record Analyze Calculate % Inhibition of Emesis vs. Vehicle Record->Analyze Compare Compare Efficacy to Positive Control Analyze->Compare Rotarod_Workflow start Start acclimate Acclimatize Rodents to Testing Room start->acclimate train Train on Rotarod (Low Constant Speed) to Establish Baseline acclimate->train dose Administer Drug or Vehicle train->dose place Place Animal on Accelerating Rotarod dose->place measure Measure Latency to Fall place->measure repeat Repeat for Multiple Trials measure->repeat repeat->place Next Trial analyze Analyze Average Latency to Fall Between Groups repeat->analyze All Trials Complete end End analyze->end

References

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